

# Application Note: Mass Spectrometry

## Fragmentation Analysis of 3-methyl-1H-indazol-6-amine

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### Compound of Interest

Compound Name: 3-methyl-1H-indazol-6-amine

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## Abstract

This application note provides a detailed protocol for the analysis of **3-methyl-1H-indazol-6-amine** using mass spectrometry. It includes a proposed fragmentation pathway and a summary of expected quantitative data to aid in the identification and characterization of this compound in various research and development settings. The methodologies described are intended to serve as a guide for researchers working with indazole derivatives and other small molecules in drug discovery and metabolomics.

## Introduction

**3-methyl-1H-indazol-6-amine** is a heterocyclic amine containing an indazole core structure. The indazole moiety is a key pharmacophore in numerous compounds with a wide range of biological activities, making its derivatives, including **3-methyl-1H-indazol-6-amine**, of significant interest in medicinal chemistry and drug development. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. Understanding the fragmentation pattern of **3-methyl-1H-indazol-6-amine** is crucial for its unambiguous identification in complex matrices. This document outlines the expected fragmentation behavior of **3-methyl-1H-indazol-6-amine** under electron ionization (EI) and provides a standardized protocol for its analysis.

## Chemical Structure and Properties

- IUPAC Name: **3-methyl-1H-indazol-6-amine**
- Molecular Formula:  $C_8H_9N_3$  [1][2]
- Molecular Weight: 147.18 g/mol [1][2]
- CAS Number: 79173-62-9 [1][2]

## Experimental Protocols

### Sample Preparation

- Stock Solution (1 mg/mL): Accurately weigh 1 mg of **3-methyl-1H-indazol-6-amine** and dissolve it in 1 mL of methanol.
- Working Solution (10 µg/mL): Dilute the stock solution 1:100 with a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid for electrospray ionization (ESI) or in a suitable volatile solvent for electron ionization (EI) analysis.

## Mass Spectrometry Instrumentation and Parameters

The following parameters are recommended for a standard quadrupole mass spectrometer. Instrument settings should be optimized based on the specific instrumentation used.

Table 1: Recommended Mass Spectrometry Parameters

Parameter	Setting
Ionization Mode	Electron Ionization (EI)
Ion Source Temperature	230 °C
Electron Energy	70 eV
Mass Range	m/z 40-200
Scan Speed	1000 amu/s
Interface Temperature	250 °C

## Data Presentation: Predicted Fragmentation Pattern

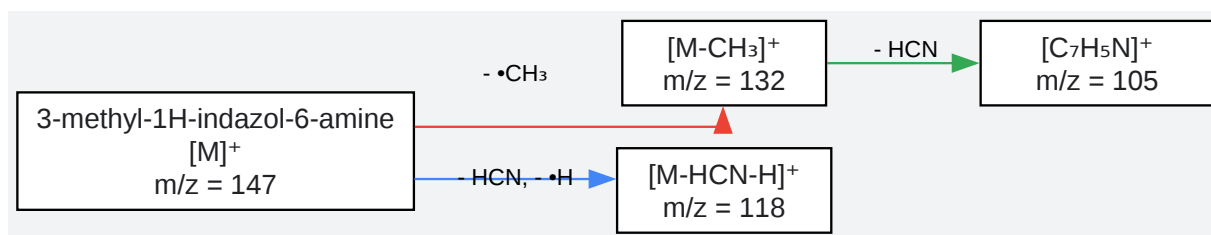
The following table summarizes the predicted major fragment ions of **3-methyl-1H-indazol-6-amine** under electron ionization, based on general fragmentation principles of aromatic amines and heterocyclic compounds. The molecular ion is expected to be prominent due to the stability of the aromatic indazole ring.[3]

Table 2: Predicted Quantitative Fragmentation Data for **3-methyl-1H-indazol-6-amine**

m/z	Proposed Fragment Ion	Relative Abundance (%)	Proposed Neutral Loss
147	$[M]^+$	100	-
132	$[M-CH_3]^+$	45	Methyl radical ( $\bullet CH_3$ )
118	$[M-HCN-H]^+$	30	Hydrogen cyanide (HCN) and Hydrogen radical ( $\bullet H$ )
105	$[C_7H_5N]^+$	25	Ammonia ( $NH_3$ ) and Acetylene ( $C_2H_2$ )
91	$[C_6H_5N]^+$	15	Acetonitrile ( $CH_3CN$ ) and Hydrogen cyanide (HCN)
77	$[C_6H_5]^+$	10	Methylamine ( $CH_3NH_2$ ) and Nitrogen ( $N_2$ )

## Proposed Fragmentation Pathway

The fragmentation of **3-methyl-1H-indazol-6-amine** is initiated by the ionization of the molecule. The primary fragmentation pathways are predicted to involve the loss of a methyl radical from the 3-position and subsequent rearrangements of the indazole ring.

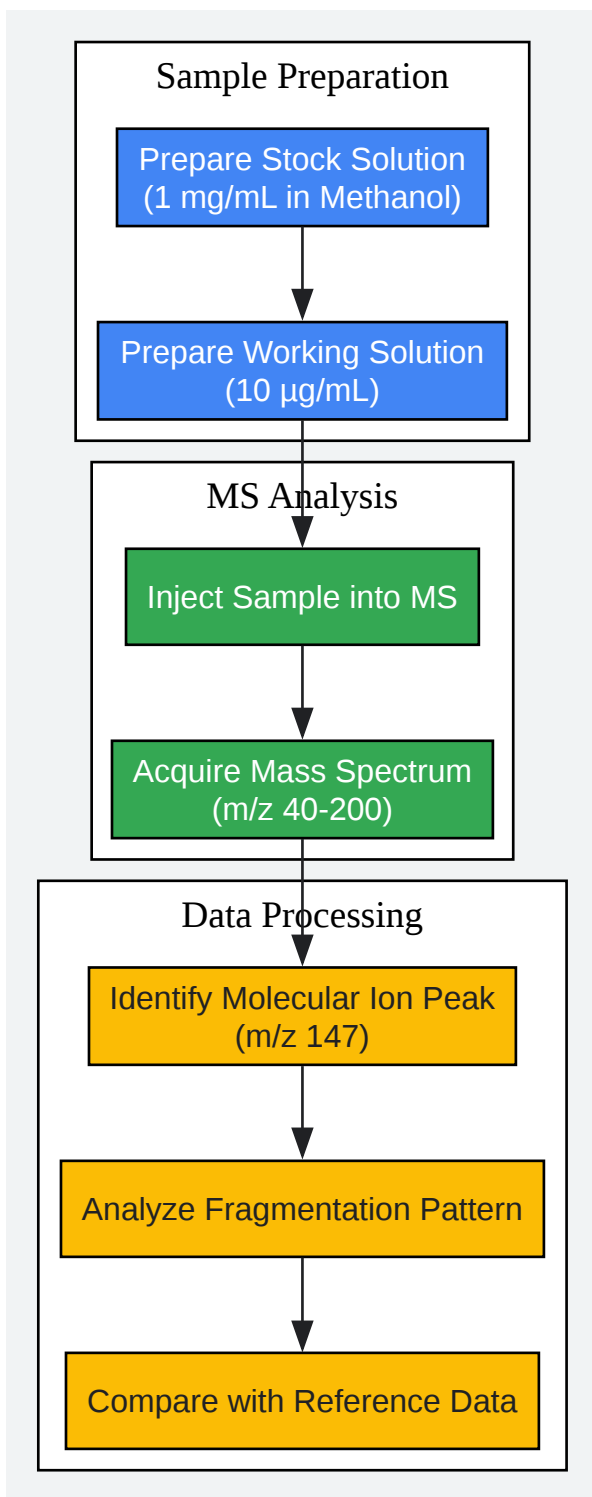


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Caption: Proposed fragmentation pathway of **3-methyl-1H-indazol-6-amine**.

## Experimental Workflow

The overall workflow for the mass spectrometric analysis of **3-methyl-1H-indazol-6-amine** is depicted below.



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Caption: Experimental workflow for MS analysis.

## Conclusion

This application note provides a foundational protocol and predicted fragmentation data for the mass spectrometric analysis of **3-methyl-1H-indazol-6-amine**. The provided methodologies and data can be adapted by researchers for the identification and characterization of this and structurally related compounds. Accurate mass measurements and tandem mass spectrometry (MS/MS) experiments are recommended for unequivocal structure confirmation.

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## References

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